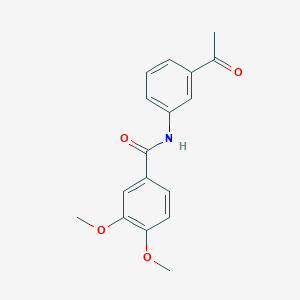

N-(3-acetylphenyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

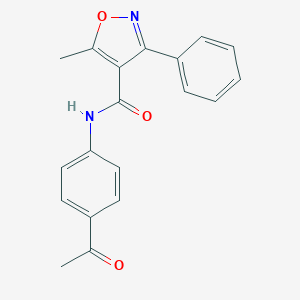

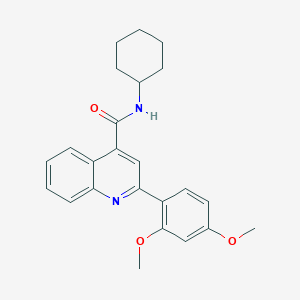

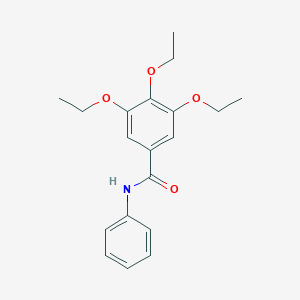

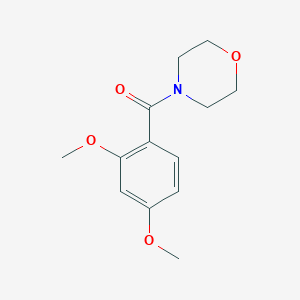

“N-(3-acetylphenyl)-3,4-dimethoxybenzamide” is likely a type of organic compound known as an amide, which is derived from carboxylic acids . The “3,4-dimethoxy” part suggests the presence of two methoxy (OCH3) groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized via reactions involving amines . For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring with acetyl (CH3CO) and amide (CONH2) functional groups, as well as two methoxy (OCH3) groups .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds such as isocyanates are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, “N-(3-acetylphenyl)-3-ethoxybenzamide” has a molecular weight of 283.32 g/mol and a topological polar surface area of 55.4 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

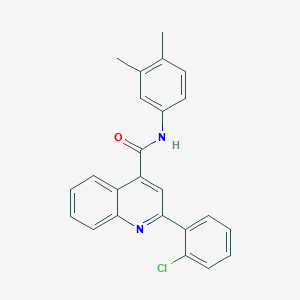

Synthetic Pathways and Derivatives : Research has been conducted on synthesizing related benzamide derivatives and investigating their structural characteristics. For instance, studies on the synthesis and Heck cyclization of syn- and anti-atropisomers of related N-acyl-N-derivatives reveal insights into the molecular structure and potential synthetic applications of these compounds (Skladchikov, Suponitskii, & Gataullin, 2013). Another study on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate directed C–H activation highlights the precision in modifying chemical structures for desired outcomes (Reddy, Revathi, Reddy, & Yadav, 2011).

Characterization of Molecular Interactions : The molecular structure of related compounds has been a subject of study to understand the influence of intermolecular interactions on molecular geometry. Research into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for example, provides valuable information on the effects of dimerization and crystal packing on the molecular structure, which is crucial for understanding the compound's chemical behavior and potential applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Biological Activity and Applications

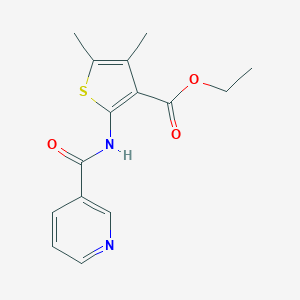

Potential Therapeutic Applications : Although direct studies on N-(3-acetylphenyl)-3,4-dimethoxybenzamide are limited, research into similar compounds provides a glimpse into the possible therapeutic uses of such chemicals. For instance, the synthesis and evaluation of antioxidant activities of phenol derivatives from related compounds highlight the potential for these chemicals to exhibit antioxidant properties, which could have implications for developing treatments against oxidative stress-related conditions (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Analytical and Sensor Applications : The development of sensors and analytical methods using related benzamide derivatives showcases the versatility of these compounds beyond therapeutic uses. A study on the simultaneous determination of N-acetylcysteine and acetaminophen by voltammetric method using a modified electrode highlights how derivatives of benzamides can be utilized in analytical chemistry for precise measurement of pharmaceutical compounds (Ensafi, Karimi-Maleh, Mallakpour, & Hatami, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(9-12)18-17(20)13-7-8-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNDIQAPSXXUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366803 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-22-2 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)